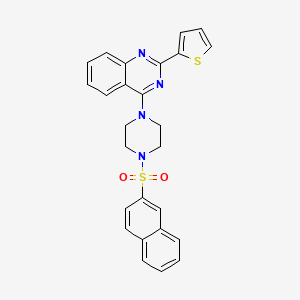
4-(4-Naphtalène-2-ylsulfonylpipérazin-1-yl)-2-thiophène-2-ylquinazoline
Vue d'ensemble
Description
ML155 est un composé chimique qui a suscité un intérêt considérable dans divers domaines scientifiques en raison de ses propriétés uniques et de ses applications potentielles. Ce composé est reconnu pour sa stabilité et sa réactivité, ce qui en fait un sujet d'étude précieux en chimie, en biologie, en médecine et dans l'industrie.
Applications De Recherche Scientifique
ML155 a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse d'autres molécules complexes.
Biologie : ML155 est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son rôle en tant que candidat médicament.
Industrie : ML155 est utilisé dans la production de matériaux de pointe et comme composant dans divers procédés industriels
Mécanisme d'action
Le mécanisme d'action de ML155 implique son interaction avec des cibles moléculaires et des voies spécifiques. Bien que le mécanisme exact soit encore à l'étude, on pense que ML155 exerce ses effets en modulant certaines voies biochimiques et en interagissant avec des protéines et des enzymes clés . Ces interactions peuvent conduire à divers effets biologiques, faisant de ML155 un composé intéressant dans la découverte et le développement de médicaments.
Mécanisme D'action
Target of Action
The compound “4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline” contains a quinazoline moiety, which is a common structural component of many pharmacologically active compounds. Quinazoline derivatives are known to interact with a variety of targets, including kinases and G-protein coupled receptors .
Mode of Action
Quinazoline derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Without specific information on the compound “4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline”, it’s difficult to say which biochemical pathways it might affect. Quinazoline derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
The molecular and cellular effects of “4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline” would depend on its specific targets and mode of action. These effects could range from changes in cell signaling and function to potential therapeutic effects in disease models .
Analyse Biochimique
Biochemical Properties
4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The interaction between 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline and protein kinases is crucial as it can inhibit the kinase activity, thereby affecting various signaling pathways within the cell . Additionally, this compound may interact with other biomolecules such as receptors and ion channels, further influencing cellular functions.
Cellular Effects
The effects of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline on cells are profound and multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein kinases, 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline can disrupt the normal signaling cascades that regulate cell growth, differentiation, and apoptosis . This disruption can lead to altered gene expression patterns, affecting the production of proteins that are essential for various cellular processes. Furthermore, the compound’s impact on cellular metabolism can result in changes in energy production and utilization, which can have downstream effects on cell function and viability.
Molecular Mechanism
At the molecular level, 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline exerts its effects primarily through the inhibition of protein kinases. The compound binds to the active site of the kinase enzyme, preventing the phosphorylation of target proteins. This inhibition can lead to a cascade of effects, including the suppression of downstream signaling pathways that are critical for cell survival and proliferation. Additionally, 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline may also interact with other molecular targets, such as receptors and ion channels, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods . Degradation can occur under certain conditions, leading to a reduction in its efficacy. Long-term exposure to 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline has been associated with sustained inhibition of cellular processes, which can result in altered cell behavior and function.
Dosage Effects in Animal Models
The effects of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, adverse effects such as toxicity and organ damage have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline is involved in various metabolic pathways within the cell. The compound is metabolized by liver enzymes, which modify its structure to facilitate excretion . This metabolism can affect the compound’s bioavailability and efficacy. Additionally, interactions with cofactors and other enzymes can influence the metabolic flux and levels of metabolites, further impacting the compound’s activity and function.
Transport and Distribution
The transport and distribution of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach its target sites is crucial for its therapeutic efficacy. Additionally, binding to plasma proteins can affect its distribution and availability in the bloodstream.
Subcellular Localization
The subcellular localization of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline is an important factor in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to its sites of action. The presence of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline in these compartments allows it to effectively interact with its molecular targets and exert its biochemical effects.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ML155 implique généralement une série de réactions chimiques bien définies. Une méthode courante consiste en la polycondensation d'alkoxysilanes, qui implique l'hydrolyse et la polycondensation ultérieure de précurseurs d'alkoxysilanes . Ce processus nécessite un contrôle précis des conditions réactionnelles, notamment la température, le pH et la présence de catalyseurs pour garantir la formation du produit souhaité.
Méthodes de production industrielle
Dans un environnement industriel, la production de ML155 peut impliquer une chromatographie liquide préparative à grande échelle pour purifier le composé . Cette méthode garantit que le composé est obtenu avec une pureté élevée, ce qui est essentiel pour ses diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
ML155 subit plusieurs types de réactions chimiques, notamment :
Oxydation : En présence d'agents oxydants forts, ML155 peut être oxydé pour former divers produits d'oxydation.
Réduction : ML155 peut être réduit à l'aide d'agents réducteurs, conduisant à la formation de dérivés réduits.
Substitution : Ce composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactions impliquant ML155 nécessitent souvent des réactifs et des conditions spécifiques :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.
Substitution : Les conditions des réactions de substitution varient en fonction du produit souhaité, mais impliquent souvent des catalyseurs et des solvants spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire divers dérivés oxydés, tandis que les réactions de réduction produisent des formes réduites de ML155.
Comparaison Avec Des Composés Similaires
ML155 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique :
Composés similaires : Des composés tels que ML151 et ML152 partagent certaines similitudes structurales avec ML155, mais diffèrent par leur réactivité et leurs applications.
Unicité : ML155 se distingue par sa stabilité et sa polyvalence dans diverses réactions chimiques, ce qui en fait un composé précieux pour la recherche scientifique diversifiée .
Propriétés
IUPAC Name |
4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S2/c31-34(32,21-12-11-19-6-1-2-7-20(19)18-21)30-15-13-29(14-16-30)26-22-8-3-4-9-23(22)27-25(28-26)24-10-5-17-33-24/h1-12,17-18H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQARUVRGOHJYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CS4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


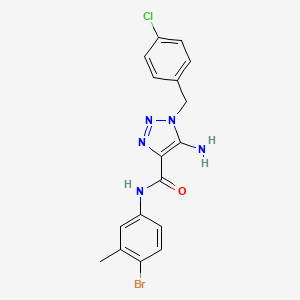
![4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2569045.png)
![3-methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2569048.png)
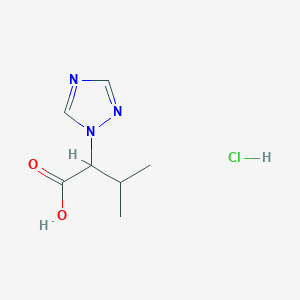

![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2569057.png)
![N-mesityl-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2569059.png)
![2-(cyclopentylsulfanyl)-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide](/img/structure/B2569060.png)
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2569061.png)
![1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea](/img/structure/B2569062.png)
![N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide](/img/structure/B2569063.png)
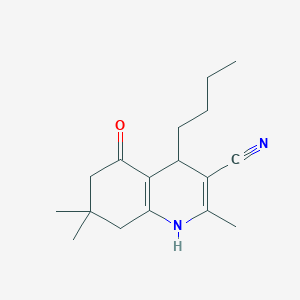
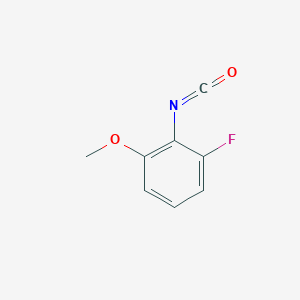
![2,5-dichloro-N-[(3-hydroxythiolan-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2569067.png)
